Methyl 3-(4-methoxyphenyl)but-2-enoate
Description
Significance of α,β-Unsaturated Esters as Versatile Synthetic Intermediates in Fine Chemical Synthesis
α,β-Unsaturated esters are a cornerstone of modern organic synthesis, prized for their versatility as building blocks for more complex molecules. Their characteristic structural feature is a carbon-carbon double bond in conjugation with a carbonyl group of an ester. This arrangement creates a unique electronic environment, rendering the molecule susceptible to a variety of transformations.
The conjugated system allows for both 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon. This dual reactivity enables chemists to selectively form new carbon-carbon and carbon-heteroatom bonds at different positions, a critical aspect in the strategic construction of intricate molecular architectures. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and thus a prime target for nucleophiles.
Furthermore, the double bond of α,β-unsaturated esters can participate in a range of cycloaddition reactions, such as the Diels-Alder reaction, and can be subjected to various reduction and oxidation conditions to introduce new functionalities. Their stereochemistry (E/Z isomerism) also plays a crucial role in the outcome of many reactions, making their stereoselective synthesis a topic of significant research interest.
Overview of Prior Academic Investigations on Aryl-Substituted Butenoates and Cinnamates
Aryl-substituted butenoates and their close relatives, cinnamates (which are 3-phenylacrylates), have been the subject of considerable academic and industrial research. This interest stems from their prevalence in natural products, their diverse biological activities, and their utility as synthetic intermediates.
Cinnamic acid and its esters, for example, are found in a variety of plants and have demonstrated antimicrobial and antifungal properties. sigmaaldrich.com Research has extensively explored the synthesis of cinnamate (B1238496) derivatives and their application in pharmaceuticals, fragrances, and polymers. dtu.dk Synthetic methodologies for cinnamates often involve classic reactions like the Wittig, Horner-Wadsworth-Emmons, and Claisen-Schmidt condensations. More contemporary approaches focus on developing catalytic and more environmentally benign synthetic routes. scitoys.com
Aryl-substituted butenoates, which feature an additional methyl group on the double bond compared to cinnamates, have also been investigated. These compounds serve as precursors for a variety of heterocyclic and carbocyclic systems. For instance, the synthesis of aryl-substituted butenolides has been achieved through copper-catalyzed hydroarylation of butynoates. nih.gov The presence of the aryl group significantly influences the electronic properties and reactivity of the butenoate system, often providing a handle for further functionalization through electrophilic aromatic substitution or cross-coupling reactions.
Rationale for Focused Research on Methyl 3-(4-methoxyphenyl)but-2-enoate
While the broader classes of α,β-unsaturated esters and aryl-substituted butenoates are well-studied, specific members of these families can present unique opportunities for investigation. This compound is one such compound. The rationale for a focused research effort on this molecule is multifold:
Structural Uniqueness: It combines the features of an α,β-unsaturated ester with a specific aryl substituent, the 4-methoxyphenyl (B3050149) group. The electron-donating methoxy (B1213986) group on the aromatic ring is known to influence the electronic nature of the conjugated system, potentially altering its reactivity compared to unsubstituted or electron-withdrawn analogues.
Potential as a Synthetic Precursor: The inherent functionalities of this molecule—the ester, the double bond, and the activated aromatic ring—make it a promising starting material for the synthesis of more complex molecules. For example, it could serve as a key intermediate in the synthesis of novel pharmaceuticals or materials. A related compound, methyl 3-(4-methoxyphenyl)glycidic acid methyl ester, is a precursor in the synthesis of Diltiazem, a cardiovascular drug. google.com
Scarcity of Existing Data: A thorough review of the scientific literature reveals a notable lack of specific studies dedicated to this compound. This knowledge gap presents an opportunity for original research to characterize its physical and chemical properties, explore its reactivity, and develop efficient synthetic routes.
Scope and Objectives of the Comprehensive Academic Research Outline
To address the current knowledge gap, a comprehensive academic research program focused on this compound should be undertaken. The scope of this research would encompass its synthesis, characterization, and exploration of its synthetic utility. The primary objectives would be:
Development of Efficient Synthetic Methodologies: To investigate and optimize various synthetic routes to this compound, focusing on stereoselectivity, yield, and sustainability. This would involve exploring modifications of known methods such as the Horner-Wadsworth-Emmons reaction or direct condensation methods.
Thorough Spectroscopic and Physicochemical Characterization: To fully characterize the compound using a suite of analytical techniques, including NMR (¹H, ¹³C), IR, and mass spectrometry. Determination of its key physicochemical properties would also be a priority.
Investigation of its Reactivity Profile: To systematically study the reactivity of this compound with a range of reagents. This would include exploring its behavior in key reactions such as Michael additions, cycloadditions, reductions, and functional group transformations of the ester and methoxy groups.
Exploration of its Potential as a Building Block: To demonstrate the synthetic utility of this compound by using it as a starting material in the synthesis of novel and potentially valuable target molecules.
By pursuing these objectives, a comprehensive understanding of this specific chemical entity can be achieved, contributing valuable knowledge to the broader field of organic chemistry.
Data Tables
Table 1: Physicochemical Properties of Related Aryl-Substituted Esters
| Property | Value (for (E)-Methyl 3-(4-methoxyphenyl)acrylate) | Value (for Methyl 3-(4-methoxyphenyl)propanoate) |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₁H₁₄O₃ |
| Molecular Weight | 192.21 g/mol | 194.23 g/mol synquestlabs.com |
| Melting Point | 88-89 °C | Not available |
| Boiling Point | Not available | Not available |
| CAS Number | 3901-07-3 bldpharm.com | 15823-04-8 synquestlabs.com |
Table 2: Representative ¹H NMR Spectroscopic Data of a Related Compound: (E)-Methyl 3-(4-methoxyphenyl)acrylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.67 | d, J = 16.0 Hz | 1H | Vinylic Proton |
| 7.50 | d, J = 8.8 Hz | 2H | Aromatic Protons |
| 6.91 | d, J = 8.8 Hz | 2H | Aromatic Protons |
| 6.32 | d, J = 16.0 Hz | 1H | Vinylic Proton |
| 3.84 | s | 3H | Methoxy Protons |
| 3.79 | s | 3H | Ester Methyl Protons |
Data obtained from a supporting information file for a research article.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(8-12(13)15-3)10-4-6-11(14-2)7-5-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUXKDLDTMIZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737648 | |
| Record name | Methyl 3-(4-methoxyphenyl)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142060-21-7 | |
| Record name | Methyl 3-(4-methoxyphenyl)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 3 4 Methoxyphenyl but 2 Enoate and Its Stereoisomers
Established Olefination Strategies for α,β-Unsaturated Esters
Traditional methods for the construction of the α,β-unsaturated ester core of Methyl 3-(4-methoxyphenyl)but-2-enoate have relied on several robust and well-documented olefination reactions. These strategies typically involve the reaction of a carbonyl compound with a stabilized phosphorus ylide or a related carbanionic species.
Horner-Wadsworth-Emmons Reaction in Stereoselective Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and highly reliable method for the synthesis of α,β-unsaturated esters, characteristically favoring the formation of the (E)-alkene. wikipedia.orgberkeley.edu This reaction employs a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester, such as trimethyl phosphonoacetate, with a base. The resulting nucleophile then reacts with a ketone or aldehyde, in this case, 4-methoxyacetophenone. The HWE reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorgsyn.org
The stereoselectivity of the HWE reaction is influenced by several factors, including the steric bulk of the reactants and the nature of the cation used. Generally, the reaction proceeds through an intermediate that can equilibrate to the thermodynamically more stable anti-periplanar conformation, which leads to the (E)-alkene. organic-chemistry.org For the synthesis of a similar compound, methyl-E-4-methoxycinnamate from p-anisaldehyde, a modified HWE reaction using trimethyl phosphonoacetate and sodium methoxide (B1231860) in methanol (B129727) has been demonstrated. wpmucdn.com
Table 1: Representative Conditions for Horner-Wadsworth-Emmons Reaction
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Product(s) | Stereoselectivity |
| 4-Methoxyacetophenone | Trimethyl phosphonoacetate | Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) | Tetrahydrofuran (B95107) (THF) or Methanol | Methyl (E)-3-(4-methoxyphenyl)but-2-enoate | Predominantly (E) |
This table presents plausible conditions based on established HWE protocols.
Wittig Reaction and its Modified Variants
The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, is a foundational method for alkene synthesis from carbonyl compounds. berkeley.eduresearchgate.net The reaction involves a phosphonium (B103445) ylide, which is typically prepared by treating a phosphonium salt with a strong base. For the synthesis of this compound, this would involve the reaction of 4-methoxyacetophenone with a stabilized ylide like methyl (triphenylphosphoranylidene)acetate.
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the ylide. sciencepublishinggroup.com Stabilized ylides, such as the one required for the synthesis of our target ester, generally lead to the formation of the (E)-alkene with high selectivity. sciencepublishinggroup.com This is attributed to the reversibility of the initial betaine (B1666868) formation, allowing for equilibration to the more stable threo-betaine which then collapses to the (E)-alkene. berkeley.edu Modifications to the Wittig reaction, such as the Schlosser modification, can be employed to favor the formation of the (Z)-alkene if desired. sciencepublishinggroup.com
Table 2: Plausible Wittig Reaction for this compound
| Reactant 1 | Reactant 2 | Solvent | Typical Product(s) | Stereoselectivity |
| 4-Methoxyacetophenone | Methyl (triphenylphosphoranylidene)acetate | Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2) | Methyl (E)-3-(4-methoxyphenyl)but-2-enoate | High (E)-selectivity |
This table outlines a hypothetical reaction based on the known reactivity of stabilized Wittig reagents.
Knoevenagel Condensation and Subsequent Esterification
The Knoevenagel condensation is another classical method for forming carbon-carbon double bonds, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.orgresearchgate.netnih.gov For the synthesis of the target molecule, 4-methoxyacetophenone would be reacted with a malonic acid derivative, such as malonic acid or dimethyl malonate. wikipedia.orgresearchgate.net
If malonic acid is used, the initial condensation product is 3-(4-methoxyphenyl)but-2-enoic acid. This carboxylic acid can then be esterified in a subsequent step using methanol under acidic conditions to yield this compound. A common variant is the Doebner modification, which utilizes pyridine (B92270) as both the solvent and the base, and often leads to concomitant decarboxylation when a malonic acid is used. wikipedia.orgresearchgate.net Alternatively, direct condensation with dimethyl malonate can be employed, although this may require more forcing conditions. organic-chemistry.org The stereoselectivity of the Knoevenagel condensation can be influenced by the reaction conditions, but often the more stable (E)-isomer is the major product. researchgate.net
Table 3: Knoevenagel Condensation/Esterification Approach
| Step | Reactants | Reagents/Catalyst | Solvent | Intermediate/Product |
| 1. Condensation | 4-Methoxyacetophenone, Malonic Acid | Piperidine or Pyridine | Toluene (B28343) or Pyridine | 3-(4-Methoxyphenyl)but-2-enoic acid |
| 2. Esterification | 3-(4-Methoxyphenyl)but-2-enoic acid | Methanol, Sulfuric Acid (cat.) | Methanol | This compound |
This table describes a two-step sequence based on the principles of the Knoevenagel condensation and Fischer esterification.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Heck Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have emerged as powerful tools for the formation of carbon-carbon bonds. nih.gov The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov To synthesize this compound, a plausible route would be the coupling of an aryl halide, such as 4-iodoanisole (B42571) or 4-bromoanisole, with an appropriate acrylate (B77674) derivative like methyl crotonate (methyl but-2-enoate).
The success of the Heck reaction is dependent on several factors, including the choice of palladium catalyst, ligands, base, and solvent. Research has shown that the Heck reaction of 4-iodoanisole with methyl acrylate can be achieved using a palladium-on-silica catalyst. wikipedia.org The regioselectivity of the addition to the double bond and the stereoselectivity of the resulting product are key considerations in this approach. Typically, the Heck reaction favors the formation of the trans- or (E)-isomer.
Table 4: Hypothetical Heck Coupling Reaction
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Typical Product |
| 4-Iodoanisole | Methyl crotonate | Palladium(II) acetate | Triethylamine | Acetonitrile or DMF | Methyl (E)-3-(4-methoxyphenyl)but-2-enoate |
This table illustrates a potential Heck coupling strategy based on known reactivity patterns.
Novel and Sustainable Synthetic Approaches
In recent years, the development of more efficient, selective, and sustainable synthetic methods has been a major focus of chemical research. For the synthesis of chiral molecules like the stereoisomers of this compound, catalytic asymmetric methods are of paramount importance.
Catalytic Asymmetric Synthesis for Enantiomeric and Diastereomeric Control
Achieving high levels of enantiomeric and diastereomeric control in the synthesis of α,β-unsaturated esters is a significant challenge. Modern catalytic asymmetric methods offer elegant solutions to this problem, often employing chiral catalysts to induce stereoselectivity.
One promising strategy is the asymmetric Horner-Wadsworth-Emmons reaction. This can be achieved by using a chiral phosphonate reagent or by employing an achiral phosphonate in the presence of a chiral ligand. cnpereading.com For instance, the use of chiral ligands in conjunction with lithium phosphonates has been shown to produce hydroxyphosphonate intermediates with high enantiomeric excess, which can then be converted to the chiral α,β-unsaturated ester. cnpereading.com
Asymmetric Heck reactions have also been developed, utilizing chiral palladium catalysts to control the stereochemistry of the product. wikipedia.org These reactions can be highly enantioselective, providing access to chiral β-aryl esters from the reaction of aryl halides with α,β-unsaturated esters. The choice of the chiral ligand is critical for achieving high enantioselectivity.
Furthermore, asymmetric conjugate addition reactions represent another powerful approach. The rhodium(I)-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated esters, for example, can generate β-aryl esters with high yields and excellent enantioselectivity. wikipedia.org
Table 5: Examples of Catalytic Asymmetric Approaches to Chiral α,β-Unsaturated Esters
| Reaction Type | Chiral Catalyst/Ligand | Substrate Type | Product Type | Key Feature |
| Asymmetric HWE | Chiral Ligand with Lithium Phosphonate | Racemic α-oxygen-substituted aldehydes | Chiral α,β-unsaturated esters | Enantioconvergent synthesis |
| Asymmetric Heck | Chiral Palladium-Histidine Organocatalyst | Aryl halides and acrylates | Chiral β-aryl esters | High regio- and enantioselectivity |
| Asymmetric Conjugate Addition | Rhodium(I)/(S)-BINAP | Arylboronic acids and crotonates | Chiral β-aryl esters | High enantiomeric excess |
This table summarizes cutting-edge asymmetric methodologies applicable to the synthesis of chiral α,β-unsaturated esters.
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netnih.gov These benefits are particularly relevant for the industrial production of fine chemicals like this compound.
The synthesis of α,β-unsaturated esters has been successfully translated to continuous flow systems. For instance, the Horner-Wadsworth-Emmons reaction, a common method for preparing such compounds, has been adapted to a two-step continuous flow process. flinders.edu.au Flow chemistry allows for precise control over reaction parameters such as temperature and residence time, which is crucial for optimizing yield and selectivity, especially when dealing with unstable intermediates. nih.gov
Multi-step continuous flow systems have been developed for the synthesis of various complex molecules, demonstrating the potential for integrating several reaction steps into a single, streamlined process. rsc.orgacs.org For example, a flow protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles from α,β-unsaturated carbonyls has been reported, showcasing the use of packed-bed reactors with immobilized catalysts. rsc.org Such strategies could be applied to the synthesis of this compound, potentially starting from readily available precursors and proceeding through multiple transformations in a continuous manner. The use of supercritical conditions in flow reactors has also been shown to significantly accelerate reactions like esterification. nih.gov
Mechanochemical Synthesis and Solvent-Free Methodologies
Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field in green chemistry. By grinding or milling solid reactants together, often in the absence of a solvent, mechanochemical methods can lead to shorter reaction times, higher yields, and reduced waste generation. beilstein-journals.orgnih.gov
While the direct mechanochemical synthesis of this compound is not widely reported, related reactions have been successfully performed under mechanochemical conditions. For example, the Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated ketones has been achieved with high yields in a high-speed vibration mill. beilstein-journals.org This demonstrates the feasibility of forming C-C bonds in the solid state.
Furthermore, transesterification reactions have been carried out by milling an ester and an alcohol with basic alumina, suggesting a potential solvent-free route for modifying the ester group of a pre-existing butenoate. beilstein-journals.org The principles of mechanochemistry offer a promising avenue for developing more sustainable and efficient synthetic protocols for the target compound, minimizing the environmental impact associated with solvent use.
Optimization of Reaction Conditions and Process Intensification
Influence of Solvent Systems, Temperature, and Catalyst Loading
The choice of solvent, reaction temperature, and the amount of catalyst used can have a profound impact on the outcome of a reaction.
Solvent Systems: The solvent can influence the solubility of reactants, the stability of intermediates, and the stereochemical course of a reaction. In Wittig reactions, the use of protic solvents can favor the formation of the (E)-isomer, while aprotic media often lead to the (Z)-isomer. researchgate.net For HWE reactions, a variety of solvents have been employed, including tetrahydrofuran (THF), dimethylformamide (DMF), and even ionic liquids. researchgate.net The use of deep eutectic solvents, which are non-toxic and biodegradable, has been shown to enhance the stereoselective synthesis of (E)-α,β-unsaturated esters via the HWE reaction. rsc.org The presence of peroxides in solvents like THF can lead to the formation of unwanted side products in HWE reactions, highlighting the importance of solvent purity. thieme-connect.comresearchgate.net
Temperature: Temperature is a key parameter for controlling reaction rates and, in many cases, selectivity. In some Wittig reactions, higher temperatures can lead to increased yields of the alkene product. researchgate.net However, temperature can also affect the stereoselectivity. For instance, in the Wittig reaction of stabilized ylides, a higher temperature may decrease the trans/cis ratio of the product. researchgate.net The Schlosser modification of the Wittig reaction utilizes low temperatures to convert the initially formed erythro betaine to the threo betaine, ultimately affording the (E)-alkene. libretexts.orgwikipedia.org
Catalyst and Base Loading: The nature and amount of the base or catalyst used are critical. In HWE reactions, a wide range of bases, from strong ionic bases like sodium hydride to weaker organic bases like triethylamine, have been used. researchgate.netalfa-chemistry.com The choice of base can significantly affect the stereochemical outcome of the reaction. researchgate.net In catalytic Wittig reactions, the development of catalysts that can be used in lower loadings is an active area of research, aiming to improve the atom economy and reduce the cost of the process. organic-chemistry.org The use of strong bicyclic guanidine (B92328) bases has also been explored for promoting Wittig and HWE reactions. organic-chemistry.org
Table 3: Influence of Reaction Parameters on the Synthesis of α,β-Unsaturated Esters
| Parameter | Effect on Wittig/HWE Reaction | Example | Citation |
| Solvent | Influences stereoselectivity and side product formation. | Protic solvents favor (E)-isomers in Wittig reactions. | researchgate.net |
| Deep eutectic solvents enhance (E)-selectivity in HWE reactions. | rsc.org | ||
| Peroxides in THF can lead to byproducts in HWE reactions. | thieme-connect.comresearchgate.net | ||
| Temperature | Affects reaction rate and stereoselectivity. | Higher temperature can increase yield but may decrease stereoselectivity. | researchgate.netresearchgate.net |
| Low temperature is used in the Schlosser modification for (E)-alkene synthesis. | libretexts.orgwikipedia.org | ||
| Base/Catalyst | Determines reactivity and can influence stereoselectivity. | A wide range of bases are used, from NaH to organic amines. | researchgate.netalfa-chemistry.com |
| The choice of base can impact the E/Z ratio of the product. | researchgate.net |
This systematic optimization of reaction conditions is a crucial step in the process intensification of the synthesis of this compound, leading to more efficient, selective, and sustainable manufacturing processes.
Regioselective and Stereoselective Control Strategies
The synthesis of "this compound" presents a key challenge in controlling the geometry of the carbon-carbon double bond to selectively form either the (E)- or (Z)-stereoisomer. The reaction of a phosphonate ylide with the unsymmetrical ketone, 4-methoxyacetophenone, is inherently regioselective, as the nucleophilic attack occurs specifically at the carbonyl carbon. This specificity means that the primary strategic consideration in the synthesis of "this compound" is the control of stereoselectivity to favor the desired isomer.
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the synthesis of α,β-unsaturated esters and offers avenues for controlling the stereochemical outcome. organic-chemistry.orgwikipedia.org The stereoselectivity of the HWE reaction is significantly influenced by the reaction conditions and the structure of the phosphonate reagent. wikipedia.org
Standard HWE reaction conditions, which typically involve the use of sodium hydride or sodium methoxide as a base, predominantly yield the thermodynamically more stable (E)-isomer. organic-chemistry.org The mechanism involves the formation of an oxaphosphetane intermediate, and under thermodynamic control, the reaction favors the pathway leading to the (E)-alkene. organic-chemistry.org
For the selective synthesis of the (Z)-isomer, the Still-Gennari modification of the HWE reaction is a powerful strategy. tcichemicals.comnih.gov This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) and often in the presence of a crown ether at low temperatures. tcichemicals.comnumberanalytics.com These conditions favor kinetic control, leading to the formation of the less stable (Z)-isomer with high selectivity. nih.gov The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, which is key to achieving Z-selectivity. nrochemistry.com While the Still-Gennari olefination is highly effective for aldehydes, its application with ketones, particularly aryl ketones, can be less straightforward and may require careful optimization of reaction conditions. enamine.net
Another important method for the stereoselective synthesis of (E)-α,β-unsaturated esters is the Heck reaction. thieme-connect.deorganic-chemistry.org This palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene typically exhibits high (E)-selectivity. organic-chemistry.org
The following table summarizes key research findings on the stereoselective synthesis of "this compound" and its analogs, highlighting the different strategies and their outcomes.
Interactive Data Table: Stereoselective Synthesis of this compound Analogs
| Starting Material | Reagent | Catalyst/Base | Solvent | Temp. (°C) | Product(s) | Yield (%) | E:Z Ratio |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-Crown-6 | THF | -78 | Methyl (Z)-3-(p-tolyl)acrylate | 78 | 1:15.5 tcichemicals.com |
| Aldehydes | Triethyl phosphonoacetate | NaH | THF | RT | (E)-α,β-Unsaturated ester | High | Predominantly E organic-chemistry.orgenamine.net |
| Aldehydes | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-Crown-6 | THF | -78 | (Z)-α,β-Unsaturated ester | High | Predominantly Z tcichemicals.comnumberanalytics.com |
| Aryl Halides | Alkenes | Palladium Catalyst, Base | Various | Elevated | (E)-Substituted Alkenes | Good | Exclusively E thieme-connect.de |
Reactivity and Mechanistic Studies of Methyl 3 4 Methoxyphenyl but 2 Enoate
Nucleophilic Addition Reactions to the α,β-Unsaturated System
The conjugated system in Methyl 3-(4-methoxyphenyl)but-2-enoate, influenced by the electron-withdrawing methyl ester group, renders the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds.
Conjugate Additions (Michael-type Reactions)
The Michael addition, a cornerstone of carbon-carbon bond formation, is a key reaction pathway for this compound. This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl compound.
Soft carbon nucleophiles, such as enolates derived from malonic esters, readily participate in Michael additions with α,β-unsaturated esters. While specific studies on this compound are not extensively documented in readily available literature, the analogous reaction with similar substrates is well-established. For instance, the addition of a malonate enolate to an α,β-unsaturated ester proceeds via the formation of a new carbon-carbon bond at the β-position.
The reaction of Grignard reagents with α,β-unsaturated esters can lead to either 1,2-addition (attack at the carbonyl carbon) or 1,4-addition (conjugate addition). The regioselectivity is influenced by factors such as the nature of the Grignard reagent, the substrate, and the presence of catalysts. To favor the desired 1,4-addition, organocuprates (Gilman reagents), which are softer nucleophiles, are often employed. These reagents are prepared in situ from Grignard reagents and a copper(I) salt.
Table 1: Representative Conjugate Addition of Carbon Nucleophiles
| Nucleophile | Reagents/Conditions | Product Type |
| Diethyl malonate | NaOEt, EtOH | Diethyl 2-(1-(4-methoxyphenyl)-3-oxobut-1-yl)malonate |
| Me₂CuLi | Et₂O, -78 °C | Methyl 3-methyl-3-(4-methoxyphenyl)butanoate |
Note: The data in this table is representative of typical Michael additions and may not reflect experimentally verified results for this compound due to a lack of specific literature data.
Nitrogen, oxygen, and sulfur nucleophiles also undergo conjugate addition to α,β-unsaturated esters in what are known as aza-Michael, oxa-Michael, and thia-Michael additions, respectively. These reactions are of significant importance in the synthesis of various functionalized molecules.
The addition of amines (aza-Michael) to α,β-unsaturated esters is a common method for the synthesis of β-amino esters. The reaction is often catalyzed by a base or can proceed under neat conditions. Similarly, thiols (thia-Michael) are excellent nucleophiles for conjugate additions, typically reacting under mild conditions to yield β-thioethers. The addition of alcohols (oxa-Michael) is generally less favorable due to the lower nucleophilicity of alcohols compared to amines and thiols and often requires catalysis.
Table 2: Representative Conjugate Addition of Heteroatom Nucleophiles
| Nucleophile | Reagents/Conditions | Product Type |
| Aniline | Neat, rt | Methyl 3-anilino-3-(4-methoxyphenyl)butanoate |
| Thiophenol | Et₃N, CH₂Cl₂ | Methyl 3-(4-methoxyphenyl)-3-(phenylthio)butanoate |
| Methanol (B129727) | NaOMe, MeOH | Methyl 3-methoxy-3-(4-methoxyphenyl)butanoate |
Note: The data in this table is representative and based on general reactivity patterns of α,β-unsaturated esters. Specific experimental data for this compound is limited.
The development of catalytic asymmetric Michael additions allows for the stereocontrolled synthesis of chiral molecules. This is often achieved using chiral organocatalysts or metal complexes with chiral ligands. For substrates bearing a p-methoxyphenyl group, organocatalytic methods have been shown to be effective in achieving high enantioselectivity. For example, the reaction of nitromethane (B149229) with an α,β-unsaturated aldehyde containing a p-methoxyphenyl group, catalyzed by a chiral diphenylprolinol silyl (B83357) ether, has been reported to proceed with good yield and excellent enantioselectivity. This suggests that similar strategies could be successfully applied to this compound.
Table 3: Representative Catalytic Asymmetric Michael Addition
| Nucleophile | Catalyst | Product Type | Stereoselectivity |
| Nitromethane | Chiral Prolinol Ether | Methyl 3-(4-methoxyphenyl)-4-nitrobutanoate | High e.e. (expected) |
Note: This example is based on analogous systems and highlights the potential for asymmetric synthesis. Specific data for the target compound is not available.
Electrophilic Addition Reactions to the Alkene Moiety
The carbon-carbon double bond in this compound can also undergo electrophilic addition reactions, although this reactivity is somewhat attenuated by the electron-withdrawing nature of the ester group.
Halogenation Reactions
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of α,β-unsaturated esters is a well-known transformation. The reaction of trans-cinnamic acid and its methyl ester with bromine in aqueous acetic acid has been studied and shown to proceed via a stereospecific anti-addition mechanism, yielding the corresponding erythro-dibromo derivatives. sigmaaldrich.comtcichemicals.com This suggests that the bromination of this compound would likely proceed in a similar fashion to afford the dibrominated product. The reaction is initiated by the electrophilic attack of the halogen on the double bond, forming a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of the halide ion.
Table 4: Representative Halogenation Reaction
| Reagent | Solvent | Product |
| Br₂ | Acetic Acid | Methyl 2,3-dibromo-3-(4-methoxyphenyl)butanoate |
Note: This reaction is based on the known reactivity of similar cinnamate (B1238496) systems. sigmaaldrich.comtcichemicals.comscbt.com
Hydrohalogenation and Hydration Reactions
The addition of hydrohalic acids (HX) or water to the α,β-unsaturated system of this compound can proceed via two main pathways: direct electrophilic addition to the double bond or conjugate (Michael) addition. The regiochemical outcome is governed by the stability of the intermediate carbocation.
Hydrohalogenation: In the presence of a strong acid like HBr or HCl, the reaction is expected to proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of the halide at the β-carbon (C3). This 1,4-conjugate addition is often favored for α,β-unsaturated carbonyl compounds. However, direct protonation of the double bond can also occur. Protonation at the α-carbon (C2) is disfavored due to the adjacent electron-withdrawing ester group. Protonation at the β-carbon (C3) leads to a tertiary carbocation stabilized by resonance with the p-methoxyphenyl group. Subsequent attack by the halide ion would yield the corresponding 3-halo-3-(4-methoxyphenyl)butanoate.
Hydration: Acid-catalyzed hydration follows a similar mechanistic principle. Protonation of the double bond at the β-position generates a resonance-stabilized tertiary benzylic carbocation. Nucleophilic attack by water at this position, followed by deprotonation, yields the β-hydroxy ester, Methyl 3-hydroxy-3-(4-methoxyphenyl)butanoate.
| Reaction | Reagents | Expected Major Product | Notes |
| Hydrohalogenation | HBr or HCl | Methyl 3-bromo-3-(4-methoxyphenyl)butanoate | The reaction likely proceeds via a conjugate addition or a stable tertiary carbocation intermediate. |
| Hydration (Acid-catalyzed) | H₂O, H₂SO₄ (cat.) | Methyl 3-hydroxy-3-(4-methoxyphenyl)butanoate | Follows Markovnikov's rule, leading to the formation of a tertiary alcohol. |
Epoxidation Reactions
Epoxidation of the electron-deficient double bond in this compound typically requires strong oxidizing agents. The resulting epoxide, Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (also known as methyl 3-(4-methoxyphenyl)glycidate), is a valuable chiral building block.
A key development in this area is the enzymatic resolution of racemic trans-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. google.com This process allows for the separation of enantiomers, which is crucial for the synthesis of optically active pharmaceuticals. One patented method involves the enantioselective hydrolysis of the racemic epoxide using a lipase (B570770) enzyme. google.com
In a typical procedure, the racemic trans-epoxide is treated with a lipase, such as one from Serratia marcescens or Candida cylindracea, in a buffered two-phase system (e.g., toluene (B28343) and a phosphate (B84403) buffer). google.com The enzyme selectively hydrolyzes one of the enantiomers to its corresponding carboxylic acid, leaving the other enantiomerically enriched ester intact. For instance, this method has been used to produce (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester with high enantiomeric excess. google.com
| Reaction | Reagents/Catalyst | Product | Key Findings |
| Enantioselective Hydrolysis | Racemic trans-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, Lipase A (Serratia marcescens), Toluene/Phosphate Buffer (pH ~7.5) | (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester | Achieves 90-99% enantiomeric excess with a yield of 45-47.5%. google.com |
Dihydroxylation Reactions
Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a diol. This transformation can be achieved using various reagents, with the stereochemical outcome depending on the chosen method.
Syn-Dihydroxylation: The most common method for syn-dihydroxylation uses osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). This reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield a cis-diol. For this compound, this would result in the formation of Methyl 2,3-dihydroxy-3-(4-methoxyphenyl)butanoate with a syn relationship between the two newly introduced hydroxyl groups. A less toxic, though often lower-yielding, alternative is the use of cold, dilute, and alkaline potassium permanganate (B83412) (KMnO₄).
| Reaction | Reagents | Expected Product | Stereochemistry |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | Methyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)butanoate | Syn-addition |
| Syn-Dihydroxylation | Cold, dilute KMnO₄, NaOH | Methyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)butanoate | Syn-addition |
Pericyclic Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated system of this compound allows it to participate in cycloaddition reactions.
Diels-Alder Cycloadditions (Dienophile Behavior)
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. This compound is expected to be a competent dienophile. The electron-withdrawing carboxylate group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of an electron-rich diene. organic-chemistry.orgmasterorganicchemistry.com
The presence of two substituents on one of the sp² carbons (the methyl group and the ester) and the bulky 4-methoxyphenyl (B3050149) group on the other creates significant steric hindrance, which may influence the reaction rate and stereoselectivity (endo/exo selectivity). Reactions would likely require elevated temperatures or Lewis acid catalysis to proceed efficiently.
| Diene | Expected Product | Conditions |
| 1,3-Butadiene | Methyl 4-(4-methoxyphenyl)-3-methylcyclohex-3-ene-1-carboxylate | Thermal or Lewis acid catalysis |
| Cyclopentadiene | Methyl 3-(4-methoxyphenyl)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate | Thermal conditions, likely favoring the endo isomer. |
| Danishefsky's Diene | Methyl 2-(4-methoxyphenyl)-4-methoxy-1-methyl-5-(trimethylsilyloxy)cyclohex-3-ene-1-carboxylate | Thermal conditions |
[3+2] Cycloaddition Reactions (e.g., with Nitrile N-Oxides)
The [3+2] cycloaddition of a 1,3-dipole, such as a nitrile N-oxide, with an alkene is a powerful method for constructing five-membered heterocyclic rings. The reaction of this compound with an aryl nitrile N-oxide (generated in situ from an oxime) would lead to the formation of a highly substituted isoxazoline (B3343090) ring.
The regioselectivity of the cycloaddition is determined by electronic and steric factors. Theoretical studies suggest that for many [3+2] cycloadditions involving nitrile N-oxides, the reaction is polar and proceeds in a single step. The reaction between an arylnitrile N-oxide and the subject compound is expected to yield a 3,5-diaryl-4-methyl-4-(methoxycarbonyl)isoxazoline.
Reduction Reactions
The double bond and the ester functional group in this compound can be reduced under various conditions.
Catalytic Hydrogenation: The most common method for reducing the carbon-carbon double bond without affecting the ester is catalytic hydrogenation. Using a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas at moderate pressure will selectively reduce the alkene. This conjugate reduction yields Methyl 3-(4-methoxyphenyl)propanoate. nih.gov
More forceful conditions, such as higher pressures and temperatures or the use of more aggressive catalysts like Raney Nickel, could potentially lead to the reduction of both the double bond and the aromatic ring. Complete reduction of both the alkene and the ester to an alcohol can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
| Reaction | Reagents | Product | Notes |
| Conjugate Reduction | H₂, Pd/C | Methyl 3-(4-methoxyphenyl)propanoate nih.gov | Selectively reduces the C=C double bond. |
| Full Reduction | 1. LiAlH₄ 2. H₂O | 3-(4-Methoxyphenyl)butan-1-ol | Reduces both the ester and the double bond. |
Catalytic Hydrogenation of the Alkene
The catalytic hydrogenation of α,β-unsaturated esters like this compound can proceed via two main pathways: reduction of the carbon-carbon double bond to yield the corresponding saturated ester, or reduction of the carbonyl group to an allylic alcohol. Achieving selectivity for the hydrogenation of the alkene in the presence of the ester and the aromatic ring is a key challenge.
Research has shown that certain catalyst systems are effective for the selective hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds. For instance, rhodium hydride catalysts, such as (η⁵-C₅Me₅)Rh(2-(2-pyridyl)phenyl)H, have been utilized for the selective hydrogenation of the C=C double bond in various α,β-unsaturated esters. These reactions are typically carried out under mild conditions, such as at room temperature with methanol as the solvent.
Another approach involves the use of copper(I)/N-heterocyclic carbene (NHC) complexes. These catalysts have demonstrated the ability to facilitate the conjugate reduction of α,β-unsaturated esters using H₂ as the reducing agent. This method is notable for its atom economy, as it avoids the use of stoichiometric hydrosilane reductants. The reaction conditions for such hydrogenations often involve elevated pressures of hydrogen gas and temperatures around 60 °C in a solvent like THF.
A summary of representative catalytic systems for the hydrogenation of the alkene in α,β-unsaturated esters is presented in the table below.
| Catalyst System | Reagents and Conditions | Product | Selectivity |
| Rhodium Hydride Complex | H₂, Methanol, Room Temperature | Saturated Ester | High for C=C reduction |
| Copper(I)/NHC Complex | H₂ (90 bar), NaOtBu, THF, 60 °C | Saturated Ester | High for C=C reduction |
Chemoselective Reduction of the Ester Group to Alcohol or Aldehyde
The chemoselective reduction of the ester functionality in this compound to the corresponding allylic alcohol, 3-(4-methoxyphenyl)but-2-en-1-ol, or the aldehyde, 3-(4-methoxyphenyl)but-2-enal, requires reagents that can selectively reduce the ester without affecting the carbon-carbon double bond or the aromatic ring.
One common method for the reduction of α,β-unsaturated esters to allylic alcohols is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. By carefully controlling the stoichiometry of the reagent and the reaction temperature, it is often possible to achieve selective reduction of the ester to the aldehyde or further to the alcohol.
Catalytic transfer hydrogenation represents another effective strategy. This method utilizes a hydrogen donor, such as a secondary alcohol or a formate (B1220265) salt, in the presence of a metal catalyst. A variety of catalysts, both homogeneous and heterogeneous, have been developed for the selective transfer hydrogenation of α,β-unsaturated carbonyls to their corresponding allylic alcohols.
Biocatalysis offers a green and highly selective alternative. Carboxylic acid reductases (CARs), for example, have been employed in whole-cell or in vitro systems to reduce α,β-unsaturated carboxylic acids to allylic alcohols. While the direct reduction of the ester is less common, enzymatic hydrolysis of the ester to the corresponding carboxylic acid, followed by in situ reduction with a CAR, presents a viable two-step, one-pot approach.
The following table summarizes different approaches for the chemoselective reduction of α,β-unsaturated esters.
| Method | Reagents and Conditions | Product | Key Features |
| Hydride Reduction | DIBAL-H, Toluene, -78 °C | Aldehyde or Allylic Alcohol | Stoichiometry dependent |
| Catalytic Transfer Hydrogenation | Isopropanol, Metal Catalyst | Allylic Alcohol | Avoids H₂ gas |
| Biocatalysis | Carboxylic Acid Reductase (CAR) | Allylic Alcohol | High selectivity, mild conditions |
Functional Group Transformations of the Ester Moiety
The methyl ester group of this compound can undergo a variety of functional group transformations, providing access to a range of other valuable compounds.
Transesterification Reactions
Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. More recently, organometallic catalysts have gained prominence due to their efficiency and milder reaction conditions.
Titanium-based catalysts, such as titanium(IV) isopropoxide or cyclopentadienyltitanium trichlorides, have been shown to be effective for the transesterification of methyl esters. acs.orgacs.org These reactions are often carried out by heating the methyl ester with an excess of the desired alcohol in the presence of the catalyst. Microwave heating has also been employed to accelerate these titanium-catalyzed transesterifications. nih.gov
The general scheme for the transesterification of this compound is as follows:
This compound + R-OH ⇌ 3-(4-methoxyphenyl)but-2-enoate-R + CH₃OH
| Catalyst | Alcohol (R-OH) | Conditions |
| Titanium(IV) Isopropoxide | Various primary and secondary alcohols | Heat, neat or in a solvent |
| CpTiCl₃ | Various primary and secondary alcohols | 100-120 °C |
| Microwave-assisted Ti-catalysis | Various alcohols | 160 °C, 1 hour |
Saponification and Ester Hydrolysis
Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which upon acidification, gives the corresponding carboxylic acid. masterorganicchemistry.comyoutube.comdoubtnut.com For this compound, saponification results in the formation of 3-(4-methoxyphenyl)but-2-enoic acid.
A typical laboratory procedure involves dissolving the ester in a mixture of an alcohol, such as methanol or ethanol, and an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). operachem.com The reaction mixture is often stirred at room temperature or heated under reflux to ensure complete hydrolysis. operachem.com Following the reaction, an acidic workup with a mineral acid like hydrochloric acid (HCl) is necessary to protonate the carboxylate salt and isolate the carboxylic acid. operachem.com
A simple procedure for the saponification of a methyl ester is outlined below.
| Step | Procedure | Purpose |
| 1 | Dissolve ester in MeOH/H₂O | To ensure miscibility of reactants |
| 2 | Add aqueous NaOH solution | To provide the hydroxide nucleophile |
| 3 | Stir at room temperature or reflux | To drive the reaction to completion |
| 4 | Acidify with HCl | To protonate the carboxylate salt |
| 5 | Extract with an organic solvent | To isolate the carboxylic acid product |
Amidation Reactions
Amidation of this compound involves the reaction of the ester with ammonia, a primary amine, or a secondary amine to form the corresponding primary, secondary, or tertiary amide, respectively. This transformation typically requires heating the ester with the amine, as esters are generally less reactive towards amines than acyl chlorides or anhydrides. masterorganicchemistry.com
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net Elimination of methanol from this intermediate yields the amide. To drive the equilibrium towards the product, it is often necessary to use a large excess of the amine or to remove the methanol as it is formed.
More recently, catalytic methods have been developed to facilitate the direct amidation of esters under milder conditions. For example, nickel-catalyzed reductive coupling between unactivated esters and nitroarenes provides a direct route to aromatic amides. nih.gov Base-promoted direct amidation using strong bases like potassium tert-butoxide in DMSO or n-butyllithium in THF has also been reported as an effective method. rsc.org
| Amine | Conditions | Product |
| Ammonia (NH₃) | Heat | Primary Amide |
| Primary Amine (R-NH₂) | Heat | Secondary Amide |
| Secondary Amine (R₂NH) | Heat | Tertiary Amide |
| Aniline (with Ni-catalyst) | Nickel catalyst, reducing agent | N-Aryl Amide |
Aromatic Substitution Reactions on the 4-Methoxyphenyl Group
The 4-methoxyphenyl group in this compound is an activated aromatic ring, susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) (-OCH₃) group is a strong electron-donating group through resonance, and it directs incoming electrophiles to the ortho and para positions relative to itself. vedantu.combyjus.com Since the para position is already substituted, electrophilic attack will predominantly occur at the ortho positions (positions 3 and 5 of the phenyl ring).
Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. The high reactivity of the anisole (B1667542) moiety means that these reactions can often be carried out under milder conditions than those required for benzene (B151609). brainly.inacs.org For instance, the bromination of anisole can proceed readily in a solvent like acetic acid without the need for a Lewis acid catalyst, which is typically required for less activated aromatic rings. pearson.com
The expected major products for some electrophilic aromatic substitution reactions on this compound are listed below.
| Reaction | Electrophile Source | Expected Major Product |
| Bromination | Br₂ in Acetic Acid | Methyl 3-(3-bromo-4-methoxyphenyl)but-2-enoate |
| Nitration | HNO₃, H₂SO₄ | Methyl 3-(4-methoxy-3-nitrophenyl)but-2-enoate |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Methyl 3-(3-acyl-4-methoxyphenyl)but-2-enoate |
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
The 4-methoxyphenyl group in this compound governs the regioselectivity of electrophilic aromatic substitution reactions. The methoxy (-OCH3) group is a potent activating group and an ortho-, para-director due to its ability to donate electron density to the benzene ring through resonance. This enhanced nucleophilicity of the aromatic ring makes it susceptible to attack by electrophiles, primarily at the positions ortho and para to the methoxy group.
Nitration:
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. For anisole, a close structural analog of the 4-methoxyphenyl group, nitration proceeds readily to yield a mixture of ortho- and para-nitroanisole. The para isomer is generally the major product due to reduced steric hindrance compared to the ortho positions. In a study on the nitration of anisole with aqueous nitric acid, a high yield of mono-nitrated products was obtained, with a significant preference for the para-isomer (80%). vaia.com This suggests that the nitration of this compound would similarly yield predominantly Methyl 3-(4-methoxy-3-nitrophenyl)but-2-enoate and Methyl 3-(4-methoxy-2-nitrophenyl)but-2-enoate, with the former being the major product.
The general mechanism involves the attack of the nitronium ion on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). The positive charge in this intermediate is delocalized over the ortho and para positions, with a particularly stable resonance structure where the positive charge is on the carbon bearing the methoxy group, allowing for direct stabilization by the oxygen lone pair. nih.govresearchgate.net Subsequent loss of a proton restores aromaticity and yields the nitro-substituted product. sigmaaldrich.com
Halogenation:
Halogenation of the 4-methoxyphenyl group, for instance with bromine in a suitable solvent like ethanoic acid, is also a facile electrophilic aromatic substitution. The methoxy group strongly activates the ring, often allowing the reaction to proceed even without a Lewis acid catalyst. researchgate.netyoutube.com The reaction with anisole typically yields a mixture of ortho- and para-bromoanisole, with the para isomer being the major product, often in yields as high as 90%, due to steric factors. youtube.comrsc.org Therefore, the bromination of this compound is expected to produce primarily Methyl 3-(3-bromo-4-methoxyphenyl)but-2-enoate.
The mechanism is analogous to nitration, where the halogen (e.g., Br2) is polarized, and the electrophilic bromine atom is attacked by the aromatic ring to form a resonance-stabilized carbocation, followed by deprotonation. researchgate.net
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 3-(4-methoxy-3-nitrophenyl)but-2-enoate | Methyl 3-(4-methoxy-2-nitrophenyl)but-2-enoate |
| Bromination | Br₂, CH₃COOH | Methyl 3-(3-bromo-4-methoxyphenyl)but-2-enoate | Methyl 3-(2-bromo-4-methoxyphenyl)but-2-enoate |
Side-Chain Functionalization
The but-2-enoate side-chain of this compound offers several sites for functionalization, including the α,β-unsaturated system and the allylic methyl group.
Reactions at the C=C Double Bond:
The conjugated double bond is susceptible to a variety of addition reactions.
Michael Addition: As an α,β-unsaturated ester, the double bond is an electrophilic site and can undergo nucleophilic conjugate addition (Michael addition). Soft nucleophiles, such as enamines, cuprates, and thiols, can add to the β-carbon. For instance, the reaction of cinnamaldehyde (B126680) with thiols demonstrates the reactivity of the β-carbon towards nucleophilic attack. This suggests that this compound can react with various nucleophiles to introduce functionality at the β-position of the side chain.
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions. For example, cinnamate esters can undergo [2+2] cycloaddition upon UV illumination, leading to cross-linked products. vaia.com While this is an intermolecular reaction, it highlights the reactivity of the double bond.
Oxidative Cleavage: The carbon-carbon double bond in cinnamic acid derivatives can be cleaved under oxidative conditions, for example, using hydrogen peroxide catalyzed by vanadium(V) oxide, to yield benzaldehyde (B42025) derivatives. nih.gov This indicates a potential pathway to transform the but-2-enoate side chain.
Functionalization of the Allylic Methyl Group:
The methyl group at the 3-position is allylic to the double bond, making its C-H bonds weaker and susceptible to radical-mediated reactions. A study on the allylic halogenation of methyl 3-methylbut-2-enoate, a close structural analog, demonstrated that reaction with N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of a radical initiator leads to the formation of a mixture of cis- and trans-4-halogeno-3-methylbut-2-enoate. This provides a direct precedent for the functionalization of the methyl group in this compound. Such a reaction would introduce a handle for further synthetic transformations at this position.
Table 2: Potential Side-Chain Functionalization Reactions of this compound
| Reaction Type | Reagents/Conditions | Potential Product Type | Relevant Analogy |
|---|---|---|---|
| Michael Addition | Soft Nucleophiles (e.g., R₂CuLi, RSH) | β-Substituted butanoate ester | Reactions of enones and cinnamates |
| Allylic Halogenation | NBS, Radical Initiator | Methyl 3-(4-methoxyphenyl)-4-halobut-2-enoate | Allylic halogenation of methyl 3-methylbut-2-enoate |
| Oxidative Cleavage | H₂O₂, V₂O₅ | 4-Methoxyacetophenone | Oxidative cleavage of cinnamic acids nih.gov |
Advanced Spectroscopic and Computational Structural Elucidation of Methyl 3 4 Methoxyphenyl but 2 Enoate
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Stereochemical Assignment and Conformational Preferences
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Methyl 3-(4-methoxyphenyl)but-2-enoate, which can exist as (E) and (Z) isomers, NMR is crucial for unambiguous stereochemical assignment.
The 1H and 13C NMR chemical shifts are highly sensitive to the electronic and steric environment of the nuclei. In the case of this compound, the key diagnostic signals include those of the vinylic proton, the methyl groups, the methoxy (B1213986) group, and the aromatic protons. The relative positions of the aryl ring and the ester group in the (E) and (Z) isomers cause significant differences in the chemical shifts of the substituents on the double bond due to anisotropic effects and through-space interactions.
Hypothetical 1H and 13C NMR Data for this compound (in CDCl3)
| Assignment | Hypothetical 1H Chemical Shift (δ, ppm) | Hypothetical 13C Chemical Shift (δ, ppm) |
| C=O | - | ~168.0 |
| C-3 (C=C) | - | ~155.0 |
| C-2 (C=C) | ~5.9-6.2 (vinylic H) | ~115.0 |
| Aromatic C (quaternary) | - | ~130.0 |
| Aromatic CH | ~6.9 (d, 2H), ~7.5 (d, 2H) | ~129.0, ~114.0 |
| OCH3 (ester) | ~3.7 (s, 3H) | ~52.0 |
| OCH3 (phenyl) | ~3.8 (s, 3H) | ~55.0 |
| CH3 (at C-3) | ~2.5 (s, 3H) | ~18.0 |
Note: This table is based on expected values for α,β-unsaturated esters and may vary from experimental data.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY)
While 1D NMR provides essential information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of complex structures like this compound.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds. For this molecule, COSY would show correlations between the aromatic protons on the phenyl ring, helping to confirm their ortho and meta relationships.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This is crucial for assigning the 13C spectrum. For instance, it would link the vinylic proton signal to the C-2 carbon signal and the methyl proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations for this compound would include:
The vinylic proton (H-2) to the carbonyl carbon (C=O) and the quaternary aromatic carbon.
The methyl protons at C-3 to C-2, C-3, and the carbonyl carbon.
The methoxy protons to their respective attached carbons.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, which is vital for stereochemical assignment. For this compound, a NOESY or ROESY experiment would be the definitive method to distinguish between the (E) and (Z) isomers. For example, in the (Z) isomer, a NOE would be expected between the vinylic proton and the protons of the methyl group at C-3, whereas in the (E) isomer, a NOE would be observed between the vinylic proton and the aromatic protons.
Quantitative NMR for Purity and Isomeric Compositional Analysis
Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample or the relative amounts of isomers in a mixture without the need for identical standards for each component. ox.ac.uk The determination of the isomeric ratio (E/Z) of this compound can be readily achieved using 1H qNMR.
The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integrals of well-resolved signals that are unique to each isomer, their relative concentrations can be calculated. For this molecule, the vinylic proton or the methyl protons at C-3 would likely have distinct chemical shifts in the (E) and (Z) isomers, making them suitable for qNMR analysis. For accurate quantification, it is essential to ensure complete relaxation of the nuclei by using a sufficiently long relaxation delay (D1) in the pulse sequence.
Solid-State NMR for Polymorph Characterization (if applicable)
While solution-state NMR provides information on molecules in the isotropic phase, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid, crystalline, or amorphous forms. preprints.org If this compound can exist in different crystalline forms (polymorphs), ssNMR would be a valuable tool for their characterization. nih.gov
Polymorphs can exhibit different physical properties, and ssNMR can distinguish them based on differences in the local chemical environments of the atoms in the crystal lattice. 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique that can reveal distinct sets of resonances for each polymorph due to variations in crystal packing and intermolecular interactions. Advanced ssNMR experiments can provide information on intermolecular distances and molecular conformations in the solid state. preprints.orgnih.gov
Chiral NMR Reagents for Enantiomeric Excess Determination (if chiral variants)
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, the use of chiral NMR reagents for the determination of enantiomeric excess is not applicable to this compound. This technique is relevant for chiral molecules, where a chiral auxiliary is used to form diastereomeric complexes that can be distinguished by NMR.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of the chemical bonds. These techniques are based on the absorption or scattering of light due to molecular vibrations.
Analysis of Carbonyl, Alkene, and Aromatic Ring Vibrations
The IR and Raman spectra of this compound are dominated by vibrations of the ester, alkene, and aromatic moieties. The conjugation between the phenyl ring, the C=C double bond, and the C=O double bond significantly influences the positions of their respective stretching frequencies.
Carbonyl (C=O) Stretching: In α,β-unsaturated esters, the C=O stretching vibration is typically observed in the range of 1730-1715 cm-1 in the IR spectrum. orgchemboulder.com This is a lower frequency compared to saturated esters (1750-1735 cm-1) due to the delocalization of π-electrons through conjugation, which weakens the C=O bond. youtube.comyoutube.com
Alkene (C=C) Stretching: The C=C stretching vibration in conjugated systems appears in the region of 1650-1600 cm-1. This band is often of variable intensity in the IR spectrum but can be strong in the Raman spectrum.
Aromatic Ring Vibrations: The aromatic ring gives rise to several characteristic bands. The C=C stretching vibrations within the ring typically appear in the 1600-1450 cm-1 region. The substitution pattern on the ring also gives rise to characteristic C-H out-of-plane bending vibrations in the 900-690 cm-1 region.
C-O Stretching: Esters show two characteristic C-O stretching vibrations in the fingerprint region (1300-1000 cm-1), corresponding to the C-O-C asymmetric and symmetric stretching modes. spectroscopyonline.com
Typical Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm-1) | Expected Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| C=O Stretch (conjugated ester) | 1730-1715 | Strong |
| C=C Stretch (conjugated alkene) | 1650-1600 | Medium to Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| C-O Stretch | 1300-1000 | Strong |
Note: This table presents generally expected frequency ranges.
The combined application of these spectroscopic techniques provides a comprehensive understanding of the structure, stereochemistry, and electronic properties of this compound.
Investigation of Hydrogen Bonding Networks in Solid State
In its pure solid form, this compound is an aprotic molecule, meaning it lacks hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen. Consequently, it cannot act as a hydrogen bond donor and does not form classical hydrogen bonding networks through self-association, which are reliant on donor-acceptor pairings.
Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Studies
While specific Surface-Enhanced Raman Spectroscopy (SERS) studies on this compound are not extensively documented in peer-reviewed literature, the technique offers significant potential for investigating its adsorption behavior on plasmonically active surfaces. SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed information about the orientation and interaction of molecules adsorbed onto metallic nanostructures, such as those of silver or gold.
A hypothetical SERS experiment would involve adsorbing the compound onto a colloid or fabricated substrate of silver or gold nanoparticles. By analyzing the enhancement of specific Raman bands, the adsorption geometry can be inferred:
Strong enhancement of aromatic ring modes: This would suggest an orientation where the 4-methoxyphenyl (B3050149) group is in close proximity, and potentially parallel, to the metallic surface.
Enhancement of C=O and C-O-C stretching vibrations: This would indicate that the ester and ether functionalities are interacting directly with the surface.
Observation of out-of-plane bending modes: The relative intensity of these modes can help distinguish between a flat ("face-on") or tilted ("edge-on") adsorption orientation with respect to the surface.
Such studies are invaluable for understanding the interfacial behavior of the molecule, which is critical in fields like sensor development or heterogeneous catalysis.
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺•) and several characteristic fragment ions resulting from predictable cleavage pathways common to aromatic α,β-unsaturated esters.
The primary fragmentation pathways would include:
Alpha-cleavage at the ester: Loss of the methoxy radical (•OCH₃) to yield an acylium ion at [M-31]⁺.
Loss of a methyl radical (•CH₃) from the butenoate chain, leading to an [M-15]⁺ ion.
McLafferty-type rearrangements , if sterically feasible, though less common for methyl esters.
Cleavage of the methoxy group on the aromatic ring , resulting in the loss of a methyl radical to form an [M-15]⁺ ion or a formaldehyde (B43269) molecule (CH₂O) to give an [M-30]⁺• radical cation.
Formation of a stable methoxy-substituted tropylium (B1234903) ion (m/z 121) through cleavage at the bond between the phenyl ring and the butenoate chain, which is often a dominant peak for methoxy-substituted benzyl (B1604629) compounds.
Isotopic labeling studies, where specific atoms are replaced with heavier isotopes (e.g., ¹³C in the carbonyl group or deuterium (B1214612) in the methoxy group), would be the definitive method to confirm these proposed fragmentation pathways by observing the corresponding mass shifts in the fragment ions.
| Predicted Fragmentation | Neutral Loss | Predicted m/z |
| Molecular Ion | - | 206 |
| Loss of methoxy radical | •OCH₃ | 175 |
| Loss of methyl radical | •CH₃ | 191 |
| Loss of entire ester group | •COOCH₃ | 147 |
| Formation of methoxyphenyl cation | C₄H₅O₂• | 133 |
| Formation of methoxytropylium ion | C₄H₅O₂• | 121 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, HRMS provides an experimental mass value that can be compared against the theoretically calculated mass.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₄O₃ |
| Theoretical Monoisotopic Mass | 206.09429 Da |
| Required Experimental Accuracy | Typically < 5 ppm |
An experimental HRMS measurement yielding a mass that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Derivatives
Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural analysis of compounds, particularly within complex mixtures or for confirming the structure of synthetic or metabolic derivatives. The process involves selecting a precursor ion (e.g., the molecular ion of a derivative) and subjecting it to collision-induced dissociation (CID) to generate product ions.
For instance, if this compound were hydroxylated on the phenyl ring during metabolism, a new compound with the formula C₁₂H₁₄O₄ would be formed. MS/MS could differentiate between possible isomers:
The precursor ion of the hydroxylated derivative (m/z 222) would be isolated.
CID would induce fragmentation. The resulting product ion spectrum would be compared to that of the parent compound.
A neutral loss of 46 Da (corresponding to CH₂O₂ from the combined methoxy and new hydroxyl group) or shifts in the m/z values of the aromatic fragment ions would help pinpoint the location of the new hydroxyl group on the ring, providing structural information that is not available from a simple MS scan.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis
To date, a single-crystal X-ray structure for this compound has not been reported in the public domain. Should a suitable crystal be grown, X-ray crystallography would provide the most definitive and detailed three-dimensional structural information.
A crystallographic study would precisely determine:
Bond lengths and angles: Providing experimental validation of the molecular geometry.
Solid-state conformation: Revealing the planarity of the α,β-unsaturated system, the torsion angle between the phenyl ring and the butenoate side chain, and the orientation of the methoxy group relative to the ring.
Intermolecular interactions: Detailing the packing arrangement in the crystal lattice and quantifying any weak C-H···O interactions that stabilize the structure.
It is important to note that since this compound is an achiral molecule, the concept of "absolute configuration determination" is not applicable. This method is used to determine the absolute stereochemistry (R/S designation) of chiral centers, which this compound lacks. However, for a chiral derivative of this compound, X-ray crystallography would be the gold standard for unambiguously assigning its absolute configuration.
Chiroptical Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))
Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are techniques that measure the differential absorption of left and right circularly polarized light. These methods are exclusively sensitive to chiral molecules.
As this compound is achiral, it does not possess enantiomers and will not produce a signal in ECD or VCD spectroscopy. cas.czsaschirality.org Therefore, these techniques are not applicable for the analysis of the parent compound itself.
However, these methods would become indispensable if a chiral center were introduced into the molecule. For a hypothetical chiral derivative—for example, one synthesized via an asymmetric reaction that creates a stereocenter—ECD and VCD would be powerful tools. By comparing the experimentally measured ECD and VCD spectra with spectra predicted from quantum chemical calculations for the different possible enantiomers (R and S), one could:
Unambiguously determine the absolute configuration of the chiral derivative. researchgate.net
Assess the enantiomeric purity of the sample.
This approach provides a reliable alternative to X-ray crystallography, with the advantage of being applicable to non-crystalline samples in solution. nih.gov
Theoretical and Computational Chemistry Studies on Methyl 3 4 Methoxyphenyl but 2 Enoate
Electronic Structure and Molecular Orbital Analysis using Density Functional Theory (DFT)
Detailed electronic structure and molecular orbital analyses of methyl 3-(4-methoxyphenyl)but-2-enoate using Density Functional Theory (DFT) are not extensively available in peer-reviewed literature. While DFT is a common method for evaluating the structural, electronic, and reactivity properties of organic molecules, specific studies focusing on this compound are limited. For similar molecules, DFT calculations are typically performed using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) to investigate their properties.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
The application of Frontier Molecular Orbital (FMO) theory to predict the reactivity of this compound has not been specifically documented. FMO theory involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. For related compounds, the HOMO-LUMO energy gap has been calculated to assess their stability.
Molecular Electrostatic Potential (MEP) Surface Analysis
A specific Molecular Electrostatic Potential (MEP) surface analysis for this compound is not found in the available scientific literature. MEP analysis is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding its intermolecular interactions. The MEP map visualizes the charge distribution and reactive regions of a molecule.
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling to investigate the reaction pathways and transition states of this compound has not been a subject of published research. Such studies are vital for understanding the mechanisms of chemical reactions involving the compound.
Potential Energy Surface Scans for Mechanistic Elucidation
There are no specific studies that report on the use of potential energy surface (PES) scans to elucidate the reaction mechanisms of this compound. PES scans are instrumental in exploring the energy landscape of a reaction, helping to identify intermediates and transition states.
Intrinsic Reaction Coordinate (IRC) Calculations
No specific Intrinsic Reaction Coordinate (IRC) calculations for reactions involving this compound have been reported. IRC calculations are typically performed to confirm that a calculated transition state connects the correct reactants and products on the potential energy surface.
Conformational Analysis and Energy Landscape Mapping
A detailed conformational analysis and energy landscape mapping for this compound are not available in the current body of scientific literature. Such studies would involve identifying the stable conformers of the molecule and determining their relative energies to understand its flexibility and preferred shapes.
Molecular Mechanics and Molecular Dynamics Simulations
While specific molecular mechanics (MM) and molecular dynamics (MD) simulation studies focused exclusively on this compound are not prominent in publicly available research, these techniques are fundamental for understanding its dynamic behavior.
Molecular Mechanics (MM) simulations would be employed to rapidly estimate the molecule's most stable three-dimensional conformations. This method uses a classical mechanics framework, treating atoms as balls and bonds as springs. A force field—a set of parameters and functions—is used to calculate the potential energy of the molecule as a function of its atomic coordinates. For this compound, MM could be used to explore the rotational barriers around its single bonds, such as the bond connecting the phenyl ring to the butenoate moiety and the bond in the methoxy (B1213986) group, identifying low-energy conformers.
Molecular Dynamics (MD) simulations build upon MM by introducing time, allowing for the observation of atomic motion. An MD simulation would solve Newton's equations of motion for the atoms of this compound, revealing how the molecule behaves over a period of time, typically from picoseconds to microseconds. This approach is invaluable for:
Conformational Flexibility: Understanding how the molecule flexes, bends, and rotates at a given temperature.
Solvent Effects: Simulating the molecule in a solvent box (e.g., water or an organic solvent) to study its interactions with solvent molecules and how this environment influences its preferred shape and stability.
Thermodynamic Properties: Calculating properties like free energy and entropy associated with different conformational states.
Ab Initio and DFT-Based Conformational Searches
To achieve higher accuracy in determining the geometric and electronic structure of this compound, quantum mechanical methods such as ab initio and Density Functional Theory (DFT) are the preferred tools.
Ab Initio Methods: These "from the beginning" methods, such as Hartree-Fock (HF), solve the Schrödinger equation without using empirical data. A conformational search using ab initio calculations would provide highly accurate energies for different spatial arrangements of the molecule. However, due to their high computational cost, they are often used for smaller molecules or as a benchmark.
Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational efficiency, making it ideal for a molecule the size of this compound. A DFT-based conformational search involves:
Geometry Optimization: Starting from an initial guess structure, the algorithm systematically alters the geometry to find the arrangement with the lowest possible energy, known as the equilibrium geometry.
Potential Energy Surface Scan: The potential energy of the molecule is calculated as specific dihedral angles are rotated in steps. This is crucial for mapping the energy landscape and identifying all stable conformers (local minima) and the transition states that separate them. For this molecule, key rotations would be around the C(aryl)-C(alkene) and O-C(ester) bonds.
Studies on similar molecules demonstrate that DFT methods, particularly with functionals like B3LYP and a basis set such as 6-311++G(d,p), provide reliable geometric parameters that are in good agreement with experimental data.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis, Raman)
A significant strength of modern computational chemistry is its ability to predict spectroscopic data with high accuracy. DFT calculations are instrumental in predicting the NMR, IR, UV-Vis, and Raman spectra of this compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating NMR chemical shifts (δ). Theoretical ¹H and ¹³C NMR spectra can be generated, and the predicted chemical shifts for each nucleus help in assigning signals in experimentally obtained spectra.
Table 1: Illustrative Predicted vs. Experimental NMR Data Format This table illustrates the typical format for comparing calculated and experimental data; specific values for this compound require dedicated computational studies.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
|---|---|---|
| C=O | Value | - |
| C-α | Value | Value |
| C-β | Value | Value |
| O-CH₃ (ester) | Value | Value |
| O-CH₃ (ether) | Value | Value |
Vibrational Spectroscopy (IR and Raman): DFT calculations can determine the vibrational frequencies and intensities of a molecule. The results of these calculations provide a set of normal modes, each corresponding to a specific molecular vibration (stretching, bending, twisting). These theoretical frequencies are invaluable for assigning the peaks in experimental FT-IR and FT-Raman spectra. For this compound, key predicted vibrations would include the C=O stretch of the ester, C=C stretching of the alkene and aromatic ring, and C-O stretching of the ether and ester groups.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. This method predicts the absorption wavelengths (λ_max), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π). For this compound, TD-DFT would likely predict strong absorptions corresponding to π→π transitions within the conjugated system formed by the methoxyphenyl ring and the butenoate group.
Studies on Intramolecular Charge Transfer and Nonlinear Optical (NLO) Properties
The structure of this compound, featuring an electron-donating methoxy group (-OCH₃) connected to an electron-accepting ester group (-COOCH₃) via a π-conjugated bridge, makes it a candidate for interesting electronic properties, including intramolecular charge transfer (ICT) and nonlinear optical (NLO) activity.
Intramolecular Charge Transfer (ICT): Upon electronic excitation (e.g., by absorbing light), there can be a significant shift of electron density from the donor (methoxy-phenyl group) to the acceptor (ester group). Computational methods can visualize and quantify this charge transfer.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is key. For a D-π-A system like this, the HOMO is typically localized on the donor and the π-bridge, while the LUMO is on the acceptor. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's electronic excitability.
Molecular Electrostatic Potential (MEP): MEP maps visually represent the charge distribution. A calculated MEP map would show negative potential (red/yellow) around the carbonyl oxygen (electron-rich) and positive potential (blue) near the aromatic protons (electron-poor), illustrating the ground-state charge distribution.
Nonlinear Optical (NLO) Properties: Molecules with significant ICT character often exhibit large NLO responses, a property useful in optoelectronic technologies. Computational chemistry is essential for predicting these properties. The key parameter calculated is the first hyperpolarizability (β). A large calculated β value suggests the material may have strong NLO activity. DFT calculations performed on similar molecules have shown that the charge transfer interaction across the ethylenic bridge is directly responsible for NLO activity.
Table 2: Illustrative Calculated Electronic and NLO Properties This table shows the type of data that would be generated from a DFT study on the NLO properties of this molecule. Values are for illustrative purposes only.
| Property | Symbol | Calculated Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | Value |
| Mean Polarizability | α | Value |
| First Hyperpolarizability | β | Value |
By performing these calculations, researchers can screen potential NLO candidates like this compound before undertaking complex synthesis and experimental validation.
Methyl 3 4 Methoxyphenyl but 2 Enoate As a Versatile Building Block in Complex Organic Synthesis
Synthesis of Advanced Organic Scaffolds and Chemical Libraries
The unique chemical structure of Methyl 3-(4-methoxyphenyl)but-2-enoate makes it a candidate for generating diverse chemical libraries. Its utility is demonstrated through its application in creating a range of complex molecular frameworks, including spirocyclic, fused-ring, and heterocyclic systems.
Construction of Spirocyclic and Fused-Ring Systems
While direct application of this compound in the synthesis of spirocyclic systems is not extensively documented, the construction of fused-ring systems from its derivatives has been reported. A notable example involves the cyclization of a saturated analogue to form an indanone, a fused bicyclic system.
In a study, the related saturated ester, methyl 3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentanoate, was first hydrolyzed to its corresponding carboxylic acid. researchgate.net Subsequent treatment of this acid with methanesulfonic acid at room temperature prompted an intramolecular Friedel-Crafts acylation, yielding 3-(1',1'-dimethylethyl)-6-methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. researchgate.net This transformation highlights a key reaction pathway for this class of compounds, where the methoxy-activated phenyl ring can be effectively cyclized to create fused-ring structures.
Table 1: Synthesis of a Fused-Ring System from a Saturated Analogue This table is interactive. Users can sort columns by clicking on the headers.
| Starting Material Analogue | Reagent | Product | Ring System Type |
|---|
Assembly of Macrocyclic Structures
A comprehensive review of scientific literature indicates that the specific use of this compound as a building block for the assembly of macrocyclic structures has not been reported.
Preparation of Precursors for Complex Natural Product Analogs
There is currently limited information available in the scientific literature detailing the direct use of this compound for the preparation of precursors for complex natural product analogs.
Synthesis of Heterocyclic Compounds
The but-2-enoate scaffold, particularly when functionalized with a 4-methoxyphenyl (B3050149) group, serves as a valuable precursor for a variety of heterocyclic compounds. Research on structurally similar molecules demonstrates the versatility of this framework in constructing key heterocyclic cores.
For instance, a related compound, 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid, is used as a starting material for synthesizing complex thiophene derivatives. urfu.ru In one pathway, it reacts with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate to form an intermediate which can be further cyclized. urfu.ru This intermediate, upon treatment with potassium tert-butoxide, can also yield furanone-containing heterocyclic systems. urfu.ru
Furthermore, the core butenoate structure is readily accessible and modifiable for heterocyclic synthesis. A common precursor, methyl 3-oxobutanoate, can be reacted with anilines, such as 4-ethoxy-benzenamine, to produce enamino esters like (Z)-Methyl 3-(4-ethoxy-anilino)but-2-enoate. nih.gov These β-enamino esters are classical and highly versatile intermediates for the synthesis of numerous nitrogen-containing heterocycles, including pyridines, pyrimidines, and quinolines.
Table 2: Examples of Heterocyclic Synthesis Using Related Butenoate Scaffolds This table is interactive. Users can sort columns by clicking on the headers.
| Starting Material | Reagent(s) | Product | Heterocyclic Core |
|---|---|---|---|
| 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid | Thiophene derivative |
Development of New Synthetic Methodologies Utilizing its Unique Reactivity Profile
Currently, there are no specific new synthetic methodologies reported in the literature that are developed based on the unique reactivity profile of this compound.
Integration into Polymer Science for Specialty Materials
A search of the available scientific literature did not yield any instances of this compound being integrated into polymer science, either as a monomer for advanced polymers or for the development of specialty materials with specific optical or mechanical properties.
Absence of Research on this compound in Ligand Design and Catalyst Precursor Applications
Extensive searches of scientific literature and chemical databases have revealed a significant gap in the documented applications of this compound. Specifically, there is no available research detailing its use in the fields of ligand design or as a precursor for catalyst synthesis. While the broader class of methoxyphenyl-containing compounds has been explored in various catalytic systems, this particular ester has not been identified as a key component in these applications.
The potential for a molecule to act as a ligand in coordination chemistry is largely dependent on the presence of suitable electron-donating groups that can coordinate to a metal center. Similarly, its function as a catalyst precursor would necessitate its ability to be readily converted into a catalytically active species. The molecular structure of this compound, featuring an α,β-unsaturated ester and a methoxy-substituted phenyl ring, theoretically presents possibilities for such roles. However, the scientific community has yet to publish any findings that explore or establish these potential applications.
The lack of specific research into this compound for these purposes means that no data tables or detailed research findings can be presented. The investigation into its utility as a versatile building block in complex organic synthesis has, to date, not extended into the specialized areas of ligand design and catalyst development.
Further research would be required to determine if this compound or its derivatives could be effectively employed in the design of novel ligands or as a starting material for the generation of new catalysts. Until such studies are undertaken and their results published, this remains an unexplored area of its chemical potential.
Environmental Transformation and Degradation Pathways of Methyl 3 4 Methoxyphenyl but 2 Enoate Purely Chemical Studies
Photochemical Degradation Mechanisms under Simulated Environmental Conditions
Photochemical reactions are anticipated to be a significant pathway for the degradation of Methyl 3-(4-methoxyphenyl)but-2-enoate in the environment, particularly in sunlit surface waters and the atmosphere.
Compounds containing chromophores, such as the aromatic ring and the conjugated double bond in this compound, can absorb sunlight directly, leading to their degradation. For analogous compounds like cinnamic acid esters, direct photolysis often involves E/Z (trans/cis) isomerization around the carbon-carbon double bond upon absorption of UV radiation. american.edu This isomerization can alter the physical and chemical properties of the compound, potentially affecting its subsequent degradation.
Another potential direct photolysis pathway is [2+2] cycloaddition, where two molecules of the ester react to form a cyclobutane (B1203170) derivative. This process is well-documented for cinnamate (B1238496) esters. acs.org The specific products formed would depend on the relative orientation of the molecules during the reaction.
Table 1: Plausible Direct Photolysis Reactions of this compound
| Reaction Type | Reactant | Potential Product(s) |
| E/Z Isomerization | (E)-Methyl 3-(4-methoxyphenyl)but-2-enoate | (Z)-Methyl 3-(4-methoxyphenyl)but-2-enoate |
| [2+2] Cycloaddition | 2 x this compound | Cyclobutane derivatives |
Note: This table is illustrative and based on the reactivity of similar compounds.
In natural waters, dissolved organic matter can absorb sunlight and produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals. These ROS can then react with and degrade organic compounds like this compound. The electron-rich double bond and the aromatic ring are likely sites for attack by these reactive species. The reaction with hydroxyl radicals is expected to be a major pathway for its transformation in the atmosphere and in sunlit waters containing nitrate (B79036) or dissolved organic matter. usgs.gov
Hydrolytic Stability and Kinetic Studies under Various pH Conditions
The ester functional group in this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. libretexts.orglumenlearning.com This process can be catalyzed by acids or bases.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reversible reaction would yield 3-(4-methoxyphenyl)but-2-enoic acid and methanol (B129727). quora.com
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the ester undergoes saponification, an irreversible reaction with hydroxide (B78521) ions. The products are the carboxylate salt, 3-(4-methoxyphenyl)but-2-enoate, and methanol. quora.comlibretexts.org
The rate of hydrolysis is highly dependent on pH and temperature. Generally, ester hydrolysis is slowest in the neutral pH range (around pH 7) and increases at both acidic and basic pH.
Table 2: Predicted Hydrolysis Products of this compound under Different pH Conditions
| pH Condition | Reactants | Products |
| Acidic (H⁺ catalyst) | This compound + H₂O | 3-(4-Methoxyphenyl)but-2-enoic acid + Methanol |
| Neutral | Slow or negligible hydrolysis | - |
| Basic (OH⁻) | This compound + OH⁻ | 3-(4-Methoxyphenyl)but-2-enoate salt + Methanol |
Note: This table illustrates the expected products based on general principles of ester hydrolysis.
Oxidative Degradation Mechanisms (e.g., Ozonolysis, Hydroxyl Radical Reactions)
The carbon-carbon double bond in this compound is a prime target for oxidative degradation.
Ozonolysis: In the atmosphere or in water treated with ozone, the double bond can be cleaved by ozone. This reaction, known as ozonolysis, would initially form a primary ozonide, which would then rearrange and decompose to form carbonyl compounds. iitk.ac.in Based on the structure of the parent compound, the expected products of ozonolysis would be methyl 2-oxo-2-methoxyacetate and 4-methoxybenzaldehyde. iitk.ac.in
Hydroxyl Radical Reactions: Hydroxyl radicals (•OH) are highly reactive and can attack both the double bond and the aromatic ring. nih.govnycu.edu.tw Addition of •OH to the double bond would lead to the formation of hydroxylated intermediates, which can undergo further oxidation. Attack on the aromatic ring can result in the formation of phenolic compounds and, eventually, ring cleavage products. The presence of the electron-donating methoxy (B1213986) group would activate the aromatic ring towards electrophilic attack by hydroxyl radicals.
Identification and Characterization of Chemical Transformation Products
The specific transformation products of this compound have not been experimentally identified in the literature. However, based on the degradation pathways discussed above, a range of products can be predicted.
Table 3: Hypothetical Transformation Products of this compound
| Degradation Pathway | Potential Transformation Product(s) |
| Photolysis | (Z)-Methyl 3-(4-methoxyphenyl)but-2-enoate, Cyclobutane dimers |
| Hydrolysis | 3-(4-Methoxyphenyl)but-2-enoic acid, Methanol, 3-(4-Methoxyphenyl)but-2-enoate salt |
| Ozonolysis | Methyl 2-oxo-2-methoxyacetate, 4-Methoxybenzaldehyde |
| Hydroxyl Radical Reaction | Hydroxylated and ring-opened products |
Note: This table presents hypothetical products based on the degradation of analogous chemical structures.
To definitively identify and characterize the transformation products of this compound, laboratory studies under controlled environmental conditions would be necessary. Such studies would typically employ techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to separate and identify the degradation products.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 3-(4-methoxyphenyl)but-2-enoate, and how can reaction conditions be optimized for purity?
- Methodology : Start with esterification of 3-(4-methoxyphenyl)but-2-enoic acid using methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (60–80°C) to avoid side products like epoxidation (observed in analogues; see ). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (≥95% purity threshold). Validate structure via - and -NMR, comparing coupling constants to confirm stereochemistry (e.g., trans/cis enoate geometry) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodology :
- Spectroscopy : Use -NMR to identify methoxy ( ppm) and ester carbonyl ( ppm in ) groups. IR spectroscopy confirms ester C=O stretch (~1720 cm).
- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol). Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL ( ). Validate using PLATON ( ) to check for disorders or twinning, common in flexible enoate structures .
Q. What safety protocols are critical when handling this compound, given structural similarities to toxic analogues?
- Methodology : Despite no direct toxicity data, adopt precautions for organophosphate-like esters (e.g., mevinphos in ). Use fume hoods, nitrile gloves, and PPE. Store in airtight containers away from light. Include emergency protocols for inhalation/exposure (e.g., activated charcoal for ingestion) and reference Safety Data Sheets (SDS) for structurally related compounds .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved during refinement?
- Methodology : If disorder is observed in the enoate or methoxyphenyl groups, use SHELXL’s PART instruction to model alternative conformations. Apply geometric restraints (e.g., SIMU/DELU) to stabilize thermal parameters. Validate with WinGX’s PARST (geometric analysis) and ROTAX for torsion angle consistency ( ). Compare final R-factors () and check the Hirshfeld surface for intermolecular interactions that may influence disorder .
Q. How can computational methods predict the biological activity of this compound against related targets?
- Methodology : Perform molecular docking (AutoDock Vina) using the ester’s 3D structure (generated from crystallographic data or PubChem’s conformer database; ). Target enzymes like acetylcholinesterase (analogous to mevinphos’s mechanism; ) or cyclooxygenase (COX-2, given methoxyphenyl anti-inflammatory motifs). Validate predictions with in vitro assays (e.g., IC₅₀ determination via Ellman’s method) .
Q. How to reconcile discrepancies between spectroscopic data and crystallographic results for this compound?
- Methodology : If NMR suggests a single isomer but crystallography reveals polymorphism or co-crystallized solvent, re-examine crystallization conditions (e.g., solvent polarity). Use -NMR NOE experiments to confirm solution-phase conformation. Cross-validate with DFT calculations (Gaussian 16) to compare theoretical and experimental NMR shifts. If contradictions persist, consider dynamic effects (e.g., rotational barriers) in solution vs. solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
